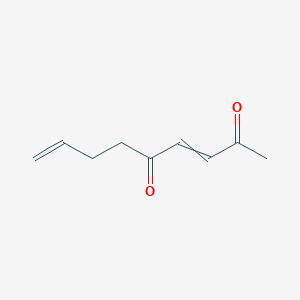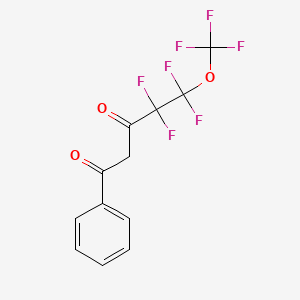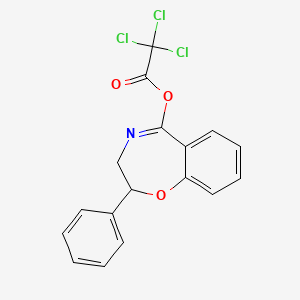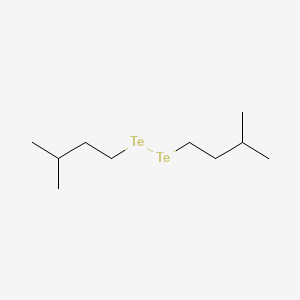
Bis(3-methylbutyl)ditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.
Substitution: The tellurium atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.
Reduction: Elemental tellurium and 3-methylbutyl derivatives.
Substitution: Various organotellurium halides.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbutyl)ditellane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-pyridyl)ditellane
- Bis(2-methylbutyl)ditellane
- Bis(3-methylbutyl)disulfide
Uniqueness
Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79971-81-6 |
|---|---|
Molekularformel |
C10H22Te2 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
3-methyl-1-(3-methylbutylditellanyl)butane |
InChI |
InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
VSLBKRLRAHDYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Te][Te]CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



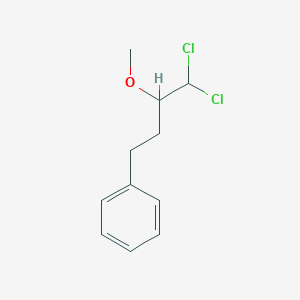
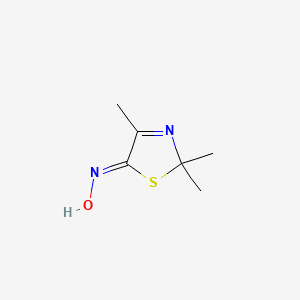
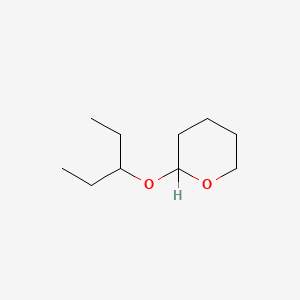
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
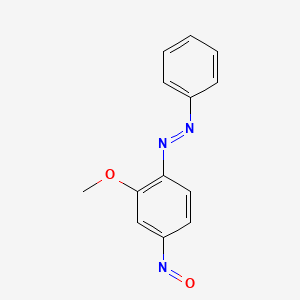

phosphane](/img/structure/B14416070.png)
